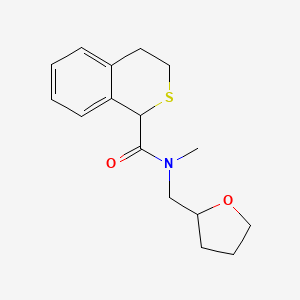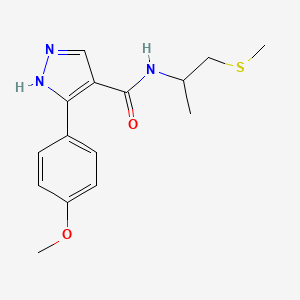
N,5,6-trimethyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,5,6-trimethyl-1-benzofuran-2-carboxamide, also known as TBCA, is a synthetic compound that has been identified as a potential therapeutic agent for several diseases. It is a benzofuran derivative that has shown promising results in various scientific studies.
Applications De Recherche Scientifique
N,5,6-trimethyl-1-benzofuran-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. In a study conducted on mice, N,5,6-trimethyl-1-benzofuran-2-carboxamide was found to reduce inflammation in the brain and improve cognitive function. In another study, N,5,6-trimethyl-1-benzofuran-2-carboxamide was shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
The mechanism of action of N,5,6-trimethyl-1-benzofuran-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of a protein called glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β activity has been shown to have therapeutic potential for several diseases, including Alzheimer's disease, cancer, and diabetes.
Biochemical and Physiological Effects:
N,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to improve cognitive function by increasing the levels of brain-derived neurotrophic factor (BDNF).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,5,6-trimethyl-1-benzofuran-2-carboxamide is its specificity towards GSK-3β. This allows for targeted inhibition of GSK-3β activity without affecting other cellular processes. N,5,6-trimethyl-1-benzofuran-2-carboxamide is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one limitation of N,5,6-trimethyl-1-benzofuran-2-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for N,5,6-trimethyl-1-benzofuran-2-carboxamide research. One area of interest is the development of N,5,6-trimethyl-1-benzofuran-2-carboxamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of N,5,6-trimethyl-1-benzofuran-2-carboxamide's potential as a therapeutic agent for diabetes and other metabolic disorders. Additionally, N,5,6-trimethyl-1-benzofuran-2-carboxamide's neuroprotective properties make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Méthodes De Synthèse
The synthesis of N,5,6-trimethyl-1-benzofuran-2-carboxamide involves the reaction of 2,3,4-trimethylbenzaldehyde with malonic acid in the presence of a catalytic amount of piperidine. The resulting product is then subjected to a decarboxylation reaction to obtain N,5,6-trimethyl-1-benzofuran-2-carboxamide. The yield of this synthesis method is around 50%, and the purity of the product can be improved by recrystallization.
Propriétés
IUPAC Name |
N,5,6-trimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-4-9-6-11(12(14)13-3)15-10(9)5-8(7)2/h4-6H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXXUHLCIQAJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5,6-trimethyl-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-prop-2-ynyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591403.png)
![N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591409.png)
![N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591413.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1H-indole-7-carboxamide](/img/structure/B7591418.png)
![1-[(2-Chlorophenyl)methyl]-1-cyclopentylurea](/img/structure/B7591420.png)

![5-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7591437.png)

![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-(5,6-dimethyl-1-benzofuran-2-yl)methanone](/img/structure/B7591452.png)



